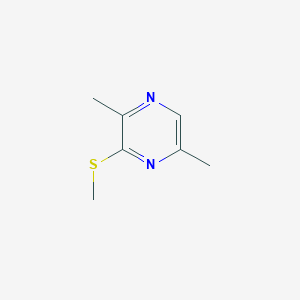

2,5-Dimethyl-3-(methylsulfanyl)pyrazine

Description

Structure

3D Structure

Properties

CAS No. |

59021-08-8 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

2,5-dimethyl-3-methylsulfanylpyrazine |

InChI |

InChI=1S/C7H10N2S/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 |

InChI Key |

VXFGCYJQMUSZGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)SC)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 2,5 Dimethyl 3 Methylsulfanyl Pyrazine

Mechanisms of Formation in Biological Systems

Enzymatic Synthesis Pathways of Related Pyrazines

Involvement of Intermediate Metabolites (e.g., Aminoacetone, 2-Amino-3-ketobutyrate)

The biosynthesis of the 2,5-dimethylpyrazine (B89654) core structure involves key intermediate metabolites, notably aminoacetone and L-2-amino-acetoacetate. These precursors are critical for forming the pyrazine (B50134) ring.

In microbial pathways, such as those observed in Bacillus subtilis, the amino acid L-threonine is a primary substrate. nih.govnih.gov L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to form L-2-amino-acetoacetate (also known as 2-amino-3-ketobutyrate). nih.govnih.gov This intermediate is unstable and can undergo spontaneous decarboxylation to yield aminoacetone. nih.govnih.gov

Two molecules of the resulting α-aminocarbonyl, aminoacetone, can then condense to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation of this intermediate leads to the stable aromatic 2,5-dimethylpyrazine ring. researchgate.net Another enzyme, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), can compete for the L-2-amino-acetoacetate intermediate, cleaving it into glycine (B1666218) and acetyl-CoA. nih.govnih.gov Inactivation of KBL has been shown to improve the yield of 2,5-dimethylpyrazine by channeling more L-2-amino-acetoacetate towards aminoacetone formation. nih.govnih.gov The incorporation of the methylsulfanyl group at the 3-position occurs through subsequent reactions involving sulfur donors, typically derived from the Maillard reaction.

Table 1: Key Intermediates in 2,5-Dimethylpyrazine Ring Biosynthesis

| Intermediate Metabolite | Precursor | Key Enzyme | Resulting Product |

|---|---|---|---|

| L-2-Amino-acetoacetate | L-Threonine | L-threonine-3-dehydrogenase (TDH) | Aminoacetone |

Maillard Reaction Pathways and Strecker Degradation

The Maillard reaction and the associated Strecker degradation are fundamental non-enzymatic browning processes that occur during the thermal processing of food and are major pathways for the formation of a wide array of flavor compounds, including 2,5-Dimethyl-3-(methylsulfanyl)pyrazine. perfumerflavorist.commdpi.com

The formation of pyrazines via the Maillard reaction is initiated by the reaction between the amino group of an amino acid and the carbonyl group of a reducing sugar. perfumerflavorist.com This process leads to the formation of Amadori or Heyns rearrangement products, which degrade into highly reactive α-dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal. researchgate.netnih.gov

These α-dicarbonyls are crucial for the Strecker degradation of amino acids. researchgate.net The reaction between an α-dicarbonyl and an amino acid results in the formation of a Strecker aldehyde and an α-aminocarbonyl (or α-aminoketone). researchgate.netmdpi.com As described previously, two molecules of an α-aminoketone (like aminoacetone) can condense to form the pyrazine ring. mdpi.com

The formation of the specific compound this compound requires the participation of a sulfur-containing amino acid, such as methionine or cysteine. nih.govnih.gov During Strecker degradation, methionine reacts with an α-dicarbonyl compound to produce methional, the corresponding Strecker aldehyde which carries the methylsulfanyl group. This reactive sulfur-containing aldehyde can then participate in reactions with the dihydropyrazine intermediate formed from aminoacetone condensation, leading to the incorporation of the methylsulfanyl group onto the 2,5-dimethylpyrazine ring. The interaction between sulfur-containing amino acids, dicarbonyls, and other amino compounds is therefore essential for generating this specific sulfur-substituted pyrazine. nih.gov

The formation of pyrazines through the Maillard reaction is significantly influenced by various reaction conditions, primarily temperature and water content. mdpi.com

Temperature: The Maillard reaction and subsequent pyrazine formation are highly temperature-dependent. Higher temperatures generally accelerate the rate of reaction, leading to increased yields of pyrazines. mdpi.com For instance, studies on model systems have shown that pyrazine production increases significantly at temperatures between 120°C and 150°C. nih.gov The specific types of pyrazines formed can also be affected by the temperature, as different degradation pathways for sugars and amino acids are favored at different heat levels. mdpi.com

Water Content: Water content, or water activity (aW), plays a dual role in the Maillard reaction. While water is a reactant in some hydrolytic steps, it can also act as a diluent, slowing down reaction rates. The rate of pyrazine formation is generally highest at intermediate water activity levels (aW 0.6–0.8). At very low water content, the mobility of reactants is limited, hindering the reaction. Conversely, at very high water content, the dilution effect slows the initial condensation steps. nih.gov Some pathways within the Maillard reaction are known to occur faster in the absence of water, which can favor the formation of certain heterocyclic aroma compounds during processes like dry roasting. nih.gov

Table 2: Influence of Reaction Conditions on Pyrazine Formation

| Condition | Effect on Pyrazine Formation | Rationale |

|---|---|---|

| Temperature | Increased formation with higher temperatures | Accelerates the rate of Maillard and Strecker degradation reactions. mdpi.com |

| Water Content | Optimal formation at intermediate levels (low to moderate water activity) | Balances reactant mobility and concentration; high water content can cause dilution effects, while very low content limits reactant interaction. nih.gov |

Chemical Synthesis and Derivatization Strategies for 2,5 Dimethyl 3 Methylsulfanyl Pyrazine

Overview of General Pyrazine (B50134) Synthesis Methodologies

The synthesis of the pyrazine ring is a well-established field with several classical and modern methods. These methodologies can be broadly categorized into condensation reactions, ring closure approaches, metal-catalyzed coupling reactions, and chemo-enzymatic strategies.

Condensation reactions are among the most traditional and straightforward methods for constructing the pyrazine ring. These reactions typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine (B8608421) intermediate. nih.gov

For the synthesis of the 2,5-dimethylpyrazine (B89654) core, a common industrial method involves the self-condensation of aminoacetone. Aminoacetone can be generated in situ from readily available precursors. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is then oxidized to yield 2,5-dimethylpyrazine. This method is efficient for producing symmetrically substituted pyrazines.

Another versatile condensation approach is the reaction of an α-hydroxy ketone with a 1,2-diamine in the presence of a catalyst. For instance, the synthesis of pyrazines from α-hydroxy ketones and 1,2-diamines can be achieved through a tandem oxidation process catalyzed by manganese dioxide (MnO2) under reflux conditions. nih.gov Furthermore, a greener approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) catalyzed by potassium tert-butoxide at room temperature, which proceeds via a dihydropyrazine intermediate that aromatizes to the pyrazine. nih.gov

| Reactants | Conditions | Product | Key Features |

| 1,2-Diketones and 1,2-Diamines | Potassium tert-butoxide, aqueous methanol, room temperature | Substituted Pyrazines | Environmentally benign, one-pot synthesis, good yields. nih.gov |

| α-Hydroxy Ketones and 1,2-Diamines | MnO2, reflux | Substituted Pyrazines | Tandem oxidation process. nih.gov |

| Diamines and Epoxides | Copper-chromium catalyst | Substituted Pyrazines | Catalytic condensation. nih.gov |

Ring closure or cyclization reactions provide an alternative route to the pyrazine core, often starting from acyclic precursors that already contain the necessary atoms. One such approach involves the cyclization of α-azido ketones, which can be reduced and then cyclized to form pyrazines. Similarly, α-oximino ketones can be reduced to α-amino ketones, which then undergo self-condensation and oxidation to yield symmetrically substituted pyrazines.

Dehydrogenation of piperazines is another ring closure strategy to form pyrazines. This method is particularly useful if the corresponding substituted piperazine (B1678402) is readily accessible. The dehydrogenation can be carried out using various catalysts, including palladium. nih.gov

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are invaluable for the derivatization of the pyrazine ring, allowing for the introduction of a wide range of functional groups. Palladium and nickel catalysts are most commonly employed for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of many functional groups. For pyrazine derivatization, a halogenated pyrazine, such as a chloropyrazine or bromopyrazine, can be coupled with a variety of boronic acids or their esters to introduce alkyl, aryl, or other groups onto the pyrazine ring.

| Coupling Partners | Catalyst System | Product |

| Halogenated Pyrazine + Arylboronic Acid | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Aryl-substituted Pyrazine |

| Pyrazine Triflates + Arylboronic Acid | Palladium catalyst, Base | Aryl-substituted Pyrazine |

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is particularly effective for the formation of carbon-carbon bonds involving sp3-hybridized carbon atoms, making it well-suited for the synthesis of alkylpyrazines.

A regioselective synthesis of trialkylpyrazines has been reported using the nickel-catalyzed Negishi cross-coupling of a pyrazine triflate with alkylzinc halides. This methodology allows for the precise introduction of alkyl groups at specific positions on the pyrazine ring, which is crucial for synthesizing complex, unsymmetrically substituted pyrazines.

| Coupling Partners | Catalyst | Product Example |

| Pyrazine Triflates + Alkylzinc Halides | Nickel catalyst | 5-substituted 2,3-dimethylpyrazines |

Chemo-enzymatic approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis. These methods are gaining prominence as they often proceed under mild conditions and can offer high enantioselectivity.

A notable chemo-enzymatic synthesis of substituted pyrazines utilizes a transaminase enzyme to mediate the key amination of an α-diketone precursor. The resulting α-amino ketone then undergoes oxidative dimerization to form the pyrazine ring. This method is particularly attractive for the synthesis of chiral pyrazine derivatives.

| Enzyme | Substrate | Key Transformation | Product |

| Transaminase (e.g., ATA-113) | α-Diketone | Amination to α-amino ketone | Symmetrically substituted pyrazines |

Green Chemistry Approaches to Pyrazine Synthesis

The development of environmentally benign, efficient, and cost-effective methods for synthesizing the pyrazine core has become a significant focus in contemporary organic chemistry. tandfonline.comresearchgate.net These green chemistry approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption compared to traditional methods, which often involve harsh reaction conditions, poor yields, and tedious work-up procedures. tandfonline.commobt3ath.com

Key strategies in the green synthesis of pyrazines include:

One-Pot Syntheses: A highly effective green method involves the direct, one-pot condensation of 1,2-diketones with 1,2-diamines. tandfonline.comtandfonline.com One such protocol utilizes potassium tert-butoxide (t-BuOK) as a catalyst in aqueous methanol at room temperature, eliminating the need for expensive or toxic metal catalysts and high temperatures. tandfonline.comtandfonline.com This approach proceeds through a dihydropyrazine intermediate that aromatizes in the same pot. tandfonline.com

Catalyst-Free and Solvent-Free Reactions: An efficient and clean procedure for the one-pot preparation of pyrazines involves the reaction of ethylenediamine (B42938) with 1,2-diketones, α-hydroxy ketones, or α-bromo ketones under neat (solvent-free) conditions at room temperature. ingentaconnect.com This method offers moderate to excellent yields and a simple work-up, representing a significant environmental improvement. ingentaconnect.com

Use of Earth-Abundant Metal Catalysts: Base-metal catalysts, particularly those using earth-abundant metals like manganese, are being explored for sustainable pyrazine synthesis. nih.govacs.org Acridine-based pincer complexes of manganese can catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical 2,5-substituted pyrazines. nih.govacs.org These reactions are highly atom-economical, producing only hydrogen gas and water as byproducts. nih.govacs.org

Biocatalysis and Biosynthesis: Biocatalytic methods offer a greener alternative to traditional chemical synthesis. nih.govmdpi.com Chemo-enzymatic synthesis using an amino transaminase can mediate the key amination of a 1,2-diketone precursor to an α-aminoketone, which then undergoes oxidative dimerization to form the pyrazine ring. d-nb.info Furthermore, microorganisms like Bacillus subtilis are known to produce various alkylpyrazines through fermentation processes, pointing towards potential bio-based production routes that are more sustainable than synthetic methods. mdpi.comrunlongfragrance.com

Interactive Table: Comparison of Green Synthesis Methods for Pyrazines

| Method | Key Features | Starting Materials | Byproducts | Reference |

|---|---|---|---|---|

| One-Pot Condensation | Room temperature, t-BuOK catalyst, aqueous methanol | 1,2-Diketones, 1,2-Diamines | Water, salt | tandfonline.com, tandfonline.com |

| Neat Reaction | Solvent-free, catalyst-free, room temperature | Ethylenediamine, 1,2-Diketones (or α-hydroxy/bromo ketones) | Water, HBr (from α-bromo ketone) | ingentaconnect.com |

| Manganese Catalysis | Atom-economical, dehydrogenative coupling | 2-Amino alcohols | H₂ gas, Water | nih.gov, acs.org |

| Chemo-enzymatic Synthesis | Use of enzymes (transaminase), high selectivity | 1,2-Diketones, Amine donor | Depleted amine donor | d-nb.info |

| Biosynthesis | Fermentation, renewable resources | Amino acids (e.g., L-threonine) | Biomass, CO₂ | mdpi.com |

Specific Synthetic Routes for 2,5-Dimethyl-3-(methylsulfanyl)pyrazine and its Analogues

The synthesis of asymmetrically substituted pyrazines such as this compound requires regioselective control.

The most classical and straightforward route to the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. mobt3ath.comresearchgate.net For an analogue like 2-methyl-3-(methylthio)pyrazine, this would involve the reaction of a 1,2-dicarbonyl precursor with ethylenediamine, followed by the introduction of the methylthio group.

A common established protocol for substituted pyrazines involves a multi-step sequence:

Condensation: Reaction of an α-aminoketone with another α-aminoketone (self-condensation) or with an α-dicarbonyl compound. slideshare.net To create the specific substitution pattern of this compound, a carefully chosen asymmetric diketone would be required to react with an appropriate diamine.

Cyclization and Oxidation: The initial condensation typically forms a dihydropyrazine, which must be oxidized to the aromatic pyrazine ring. researchgate.net Common oxidizing agents used in classical syntheses include copper(II) oxide or manganese dioxide. researchgate.net

For alkylthiopyrazines specifically, a key strategy involves building the pyrazine ring first and then introducing the sulfur functionality, or using a sulfur-containing precursor in the condensation step.

Modern synthetic chemistry offers more sophisticated and efficient routes to complex pyrazines. While a specific advanced method for this compound is not widely documented, methodologies for related compounds can be adapted.

A practical preparation method for 2-(allylthio)pyrazine (B1227732) derivatives has been developed, which highlights a key strategy for introducing thio-groups. nih.gov This involves using a pyrazine-2-thiol intermediate, which can be generated from a corresponding halopyrazine or by direct thionation. The thiol can then be alkylated to introduce the desired alkylthio group.

A potential advanced synthetic sequence could be:

Synthesis of a Dihalopyrazine: Start with a commercially available or synthesized dichloropyrazine, such as 2,3-dichloropyrazine.

Selective Functionalization: Perform a selective nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction to introduce one methyl group.

Introduction of the Thio-group: React the resulting chloromethylpyrazine with a sulfur nucleophile like sodium thiomethoxide (NaSMe) to displace the remaining chlorine atom and form the methylthio-substituted pyrazine.

Introduction of the Second Methyl Group: The final methyl group could be introduced via another cross-coupling reaction if a suitable handle (like a bromo or iodo group) is present on the ring, or through lithiation followed by quenching with an electrophile like methyl iodide.

This modular approach allows for the controlled, stepwise introduction of different functional groups, providing a high degree of flexibility for creating various analogues.

Post-Synthetic Functionalization of the Pyrazine Core

Once the core pyrazine ring is synthesized, its properties can be tuned through post-synthetic modifications of its substituents.

The methylthio (-SMe) group is a versatile functional handle that can undergo several chemical transformations:

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties of the pyrazine ring, making it more electron-deficient. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Nucleophilic Substitution: The methylthio group, particularly after being oxidized to a methylsulfonyl (-SO₂Me) group, can act as a good leaving group in nucleophilic aromatic substitution reactions. This allows for its displacement by a variety of nucleophiles, such as amines, alkoxides, or cyanides, providing a route to a wide range of other functionalized pyrazine derivatives.

Alkylation/Deprotonation: While the methyl protons on the pyrazine ring can be acidic, the methyl protons of the methylthio group are generally less reactive. youtube.com However, under very strong basic conditions, deprotonation could potentially occur, leading to a carbanion that could be trapped with electrophiles.

Derivatizing the pyrazine core is crucial for tailoring its properties for specific research applications, such as in medicinal chemistry or materials science. mdpi.com

Introduction of Coupling Handles: Halogen atoms (e.g., Br, I) can be introduced onto the pyrazine ring. These halogens serve as critical handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the attachment of aryl, heteroaryl, or alkyl groups. researchgate.net This is a powerful strategy for building molecular complexity.

Modification for Biological Studies: For biological applications, pyrazine derivatives are often synthesized with amine or amide functionalities, as these groups are common in bioactive molecules. rjpbcs.com For instance, a carboxylic acid group on the pyrazine ring can be coupled with various amines using peptide coupling reagents like propyl phosphonic anhydride (B1165640) (T3P) to create a library of amide derivatives for screening. rjpbcs.com

Tuning Optoelectronic Properties: For materials science applications, such as in dye-sensitized solar cells, the pyrazine core can be functionalized with electron-donating (e.g., substituted amines) and electron-accepting (e.g., carboxylic acids) groups. mdpi.com This derivatization strategy modulates the molecule's light absorption properties and energy levels (HOMO/LUMO), enhancing its utility as a photosensitizer or a component in hole-transporting layers. mdpi.comundip.ac.id

Interactive Table: Examples of Pyrazine Derivatization for Research Utility

| Derivatization Reaction | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Suzuki Coupling | Ar–B(OH)₂, Pd(PPh₃)₄, base | Introduction of aryl groups to modify electronic properties or create larger conjugated systems. | researchgate.net |

| Amide Coupling | R-NH₂, T3P (coupling agent) | Synthesis of amide libraries for biological screening. | rjpbcs.com |

| Side-Chain Bromination | N-Bromosuccinimide (NBS), AIBN | Functionalization of alkyl side chains (e.g., methyl groups) for further modification. | researchgate.net |

| Ester Hydrolysis | LiOH, THF/MeOH | Conversion of ester groups to carboxylic acids, which can act as anchoring groups in materials or improve water solubility. | mdpi.com |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, which can be a precursor to an amine or act as a strong electron-withdrawing group. |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial arrangement of atoms within a molecule can be meticulously mapped.

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,5-Dimethyl-3-(methylsulfanyl)pyrazine is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic proton on the pyrazine (B50134) ring would appear as a singlet in the downfield region, typically between δ 8.0 and 8.5 ppm, due to the deshielding effect of the heterocyclic ring. The two methyl groups attached to the pyrazine ring are chemically non-equivalent. The C5-methyl protons would likely resonate around δ 2.5 ppm, while the C2-methyl protons, being adjacent to the electron-donating methilsulfanyl group, may show a slightly different chemical shift. The protons of the methilsulfanyl group (-SCH₃) would produce a sharp singlet, typically in the region of δ 2.4-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazine ring would appear in the downfield region of the spectrum. The quaternary carbons (C2, C3, and C5) would have distinct chemical shifts influenced by their substituents. The carbon atom C6, bonded to a hydrogen, would also have a characteristic chemical shift. The carbon atoms of the two methyl groups attached to the ring and the methilsulfanyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical chemical shifts for similar structures and may vary from experimental values.)

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| H6 | ~ 8.1 | Singlet | 1H | ~ 145 |

| C2-CH₃ | ~ 2.6 | Singlet | 3H | ~ 21 |

| C5-CH₃ | ~ 2.5 | Singlet | 3H | ~ 20 |

| S-CH₃ | ~ 2.5 | Singlet | 3H | ~ 15 |

| C2 | - | - | - | ~ 152 |

| C3 | - | - | - | ~ 150 |

| C5 | - | - | - | ~ 151 |

| C6 | - | - | - | ~ 145 |

Interactive Data Table: Click on headers to sort.

Two-dimensional NMR techniques are crucial for confirming the assignment of ¹H and ¹³C signals and for establishing the connectivity between different parts of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would show a correlation cross-peak between the signal for the H6 proton and the C6 carbon. Similarly, cross-peaks would be observed between the protons of each methyl group and their corresponding carbon atoms (C2-CH₃, C5-CH₃, and S-CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for confirming the substitution pattern on the pyrazine ring. For instance, the H6 proton would show correlations to the quaternary carbons C2 and C5. The protons of the C2-methyl group would show correlations to C2 and C3, while the protons of the C5-methyl group would show correlations to C5 and C6. The protons of the methilsulfanyl group would show a key correlation to the C3 carbon, unequivocally confirming the position of this substituent.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound (C₇H₁₀N₂S), the molecular ion peak would be expected at an m/z of 154. rsc.org Accurate mass measurement, often performed using high-resolution mass spectrometry (HRMS), would provide the exact molecular formula by determining the mass to several decimal places, confirming the elemental composition.

The fragmentation of the molecular ion in EI-MS provides a structural fingerprint of the compound. Common fragmentation pathways for pyrazine derivatives involve the loss of substituents and cleavage of the ring. For this compound, characteristic fragmentation could include:

Loss of a methyl radical (•CH₃) from the methilsulfanyl group, leading to a fragment ion at m/z 139.

Loss of the entire methilsulfanyl radical (•SCH₃) , resulting in an ion at m/z 107.

Cleavage of the pyrazine ring , which can lead to a variety of smaller fragment ions characteristic of the pyrazine core structure.

Table 2: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound (Note: The relative abundance of these ions can vary depending on the instrument conditions.)

| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion |

| 154 | [C₇H₁₀N₂S]⁺• | Molecular Ion |

| 139 | [C₆H₇N₂S]⁺ | •CH₃ |

| 107 | [C₆H₇N₂]⁺ | •SCH₃ |

Interactive Data Table: Click on headers to sort.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C-H stretching vibrations: Aromatic C-H stretching from the pyrazine ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C stretching vibrations: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazine ring would give rise to characteristic absorptions in the region of 1400-1600 cm⁻¹.

C-H bending vibrations: In-plane and out-of-plane bending vibrations of the C-H bonds of the ring and the methyl groups would be visible in the fingerprint region (below 1500 cm⁻¹).

C-S stretching: The carbon-sulfur stretching vibration of the methilsulfanyl group is typically weak and appears in the range of 600-800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-H Bend | 1350 - 1450 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Interactive Data Table: Click on headers to sort.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical study of volatile compounds like this compound, enabling their separation from complex mixtures and subsequent quantification. These methods are crucial for understanding the aroma profiles of various foods and beverages where such pyrazines are key components.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, a compound with a molecular weight of 154.233 g/mol and the formula C₇H₁₀N₂S, GC-MS provides high-resolution separation and definitive identification. nist.gov The gas chromatograph separates the compound from a mixture based on its volatility and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, generating a unique mass spectrum that serves as a molecular fingerprint.

The analysis of pyrazines in food products, such as peanut butter and potato chips, often employs GC-MS. sigmaaldrich.comvscht.cz This technique is sensitive enough to detect the low concentrations at which many aroma compounds, including pyrazines, are present. The selection of the appropriate GC column, such as a relatively polar SUPELCOWAX® 10, can provide excellent separation of these types of compounds. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂S |

| Molecular Weight | 154.233 g/mol |

| IUPAC Standard InChI | InChI=1S/C7H10N2S/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 |

| IUPAC Standard InChIKey | VXFGCYJQMUSZGI-UHFFFAOYSA-N |

Data sourced from the NIST WebBook nist.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly utilized technique that offers an additional dimension of separation to traditional GC analysis. nih.govmdpi.com IMS separates ions in the gas phase based on their size, shape, and charge. nih.gov This technique is particularly advantageous for the analysis of complex volatile mixtures where chromatographic co-elution can be problematic. mdpi.com

The Kovats Retention Index (RI) is a standardized method for reporting gas chromatographic retention times, which aids in the inter-laboratory comparison of GC data. It relates the retention time of an analyte to the retention times of n-alkanes. The NIST WebBook provides retention index data for this compound on a non-polar BPX-5 capillary column. nist.gov

Table 2: Kovats Retention Index for this compound

| Column Type | Active Phase | Retention Index |

|---|---|---|

| Capillary | BPX-5 | 1260 |

Data compiled from the NIST Mass Spectrometry Data Center nist.gov

This standardized value is crucial for the tentative identification of this compound in complex samples by comparing the experimentally determined RI with the value from a reference database.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's geometry and the distribution of its electrons. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these investigations.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. chemrxiv.org For 2,5-Dimethyl-3-(methylsulfanyl)pyrazine, DFT calculations, often using functionals like B3LYP, would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting bond lengths, bond angles, and dihedral angles provide a precise and detailed picture of the molecule's structure.

Hypothetical Optimized Geometry Parameters for this compound using DFT (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | ~1.34 Å |

| N1-C6 | ~1.33 Å | |

| C5-C6 | ~1.40 Å | |

| C3-S | ~1.77 Å | |

| S-C(methyl) | ~1.82 Å | |

| Bond Angle | N1-C2-C3 | ~121° |

| C2-C3-N4 | ~120° | |

| C2-S-C(methyl) | ~103° | |

| Dihedral Angle | C6-N1-C2-C3 | ~0° |

Note: The data in this table is hypothetical and serves as an illustrative example of results that would be obtained from DFT calculations.

The Hartree-Fock (HF) method is another foundational ab initio technique for approximating the wavefunction and energy of a quantum many-body system in a stationary state. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a baseline understanding of a molecule's electronic structure. researchgate.net For this compound, an HF calculation would also yield an optimized geometry and electronic energy, which can be compared with DFT results to assess the impact of electron correlation on the predicted properties. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this analysis.

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. For this compound, calculating the HOMO-LUMO gap would allow for predictions about its reactivity in various chemical environments.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is typically plotted onto the molecule's electron density surface, using a color scale to denote different potential values. preprints.org

For this compound, an MEP map would reveal the regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net The nitrogen atoms in the pyrazine (B50134) ring and the sulfur atom of the methylsulfanyl group would likely be identified as regions of negative potential, indicating their role as sites of interaction with electrophiles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be used to interpret and verify experimental data.

For this compound, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.org These theoretical values, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms within the molecule.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. chemrxiv.org These computed frequencies help in assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional motions, providing a deeper understanding of its dynamic behavior. researchgate.net

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyrazine Ring | ~3050-3100 |

| C-H Stretch (Aliphatic) | Methyl Groups | ~2900-3000 |

| C=N Stretch | Pyrazine Ring | ~1550-1600 |

| C-S Stretch | Methylsulfanyl Group | ~650-750 |

Note: This table contains representative hypothetical data to illustrate the output of vibrational frequency calculations.

Conformational Analysis and Energy Profiles

There are no dedicated conformational analysis or energy profile studies for this compound found in the reviewed literature. Computational methods are frequently used to determine the stable conformations, rotational barriers, and potential energy surfaces of substituted aromatic and heterocyclic compounds. Such analyses for alkyl-substituted pyrazines have been noted in a general context, but specific torsional angles, energy minima, and transition states for the methyl and methylsulfanyl groups of this compound have not been computationally investigated or reported. Therefore, no data tables detailing dihedral angles or relative energies of different conformers are available.

Computational Support for Proposed Reaction Mechanisms and Pathways

Computational studies providing support for the specific reaction mechanisms and pathways involved in the formation of this compound are not available in the current body of scientific literature. While the formation of various pyrazines, such as 2,5-dimethylpyrazine (B89654), through pathways like the Maillard reaction has been a subject of study, specific DFT calculations or other computational chemistry approaches to elucidate the transition states, intermediates, and reaction energetics for the synthesis of this compound have not been published. nih.govmdpi.com General mechanisms for pyrazine synthesis have been proposed, but computational verification for this specific substituted pyrazine is absent. mdpi.com

Chemical Reactivity, Stability, and Transformation Pathways of 2,5 Dimethyl 3 Methylsulfanyl Pyrazine

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic renders the ring susceptible to nucleophilic attack, particularly at the carbon atoms. In contrast, electrophilic substitution on the pyrazine ring is generally difficult to achieve unless the ring is substituted with strong electron-donating groups.

The reactivity of the pyrazine ring in 2,5-Dimethyl-3-(methylsulfanyl)pyrazine is influenced by its substituents. The two methyl groups are electron-donating, which slightly mitigates the electron deficiency of the ring. Conversely, the methylsulfanyl group can exhibit both electron-donating (via resonance) and electron-withdrawing (via induction) effects, leading to a nuanced reactivity profile.

Transformations Involving the Methylthio Substituent

The methylthio group is a key site of chemical transformations for this compound. Its sulfur atom can readily undergo oxidation, and the entire substituent can potentially be involved in reduction and nucleophilic substitution reactions.

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These reactions are typically achieved using various oxidizing agents.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Mild Oxidant (e.g., H₂O₂, NaIO₄) | 2,5-Dimethyl-3-(methylsulfinyl)pyrazine (Sulfoxide) |

| This compound | Strong Oxidant (e.g., KMnO₄, m-CPBA) | 2,5-Dimethyl-3-(methylsulfonyl)pyrazine (Sulfone) |

| 2,5-Dimethyl-3-(methylsulfinyl)pyrazine | Strong Oxidant (e.g., KMnO₄, m-CPBA) | 2,5-Dimethyl-3-(methylsulfonyl)pyrazine (Sulfone) |

This table is illustrative and based on general oxidation reactions of sulfides.

The oxidation to the sulfoxide is the first step and can often be achieved selectively with mild oxidizing agents. Further oxidation of the sulfoxide yields the sulfone. The electron-withdrawing nature of the pyrazine ring can influence the rate of these oxidation reactions.

Reduction Reactions

Reduction of the methylsulfanyl group back to a thiol is generally not a common transformation under standard laboratory conditions. Instead, reduction reactions involving this compound are more likely to affect the pyrazine ring itself, potentially leading to dihydropyrazine (B8608421) or piperazine (B1678402) derivatives under strong reducing conditions. Desulfurization, the complete removal of the sulfur-containing group, could be another possible reductive pathway, although this would require harsh conditions.

Nucleophilic Substitution Reactions

The methylsulfanyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated. However, the methylthio group is not an exceptionally good leaving group. For substitution to occur, activation of the pyrazine ring by strong electron-withdrawing groups or quaternization of a ring nitrogen would likely be necessary to facilitate the attack of a nucleophile.

Pathways of Degradation and Stability Profiles

The stability of this compound is influenced by factors such as temperature, light, and the presence of other chemical agents.

Thermal Stability Considerations

Pyrazine derivatives are generally considered to be thermally stable compounds. Studies on various pyrazine derivatives have shown that their decomposition often occurs at elevated temperatures. The thermal degradation of sulfur-containing pyrazines is a complex process that can lead to the formation of a variety of volatile compounds through pathways such as Strecker degradation in the presence of amino acids and sugars. The specific thermal decomposition temperature of this compound is not widely reported, but it is expected to be stable under typical storage and processing conditions for food and flavor applications.

Derivatization and Reaction with Other Chemical Entities (e.g., Polymerization Potential)

Detailed research on the specific derivatization and reaction pathways of this compound is not extensively available in current scientific literature. However, the chemical reactivity of this compound can be inferred from the known reactions of its core structure, the pyrazine ring, and its functional groups: two methyl groups and a methylsulfanyl group. The reactivity will be centered around these three features: the pyrazine ring, the activated methyl groups, and the sulfur-containing substituent.

The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atoms make the ring less susceptible to electrophilic substitution than benzene (B151609) but can activate adjacent carbon atoms or the nitrogen atoms themselves for certain reactions. The methylsulfanyl group, being a sulfur-containing moiety, is susceptible to oxidation.

Potential Derivatization and Reaction Pathways:

N-Oxidation of the Pyrazine Ring: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Treatment with an oxidizing agent like a peroxy acid could lead to the formation of This compound N-oxide . N-oxidation can increase the reactivity of the pyrazine ring, particularly at the carbon atoms adjacent to the N-oxide group, facilitating nucleophilic substitution or rearrangement reactions.

Reactions of the Methyl Groups: The methyl groups on the pyrazine ring can undergo condensation reactions, particularly if activated. For instance, in a reaction analogous to that of 2,5-dimethylpyrazine (B89654), the methyl groups could react with aldehydes in the presence of a strong base. This could lead to the formation of styryl-type derivatives.

Polymerization Potential: There is no direct evidence of the polymerization of this compound. However, pyrazine derivatives can be incorporated into polymer backbones if they are appropriately functionalized with reactive groups suitable for polymerization, such as carboxylic acids, amines, or halides.

For this compound to be used in polymerization, it would first need to be derivatized. For example, if one of the methyl groups could be selectively functionalized to a carboxylic acid or an amine, the resulting monomer could potentially undergo condensation polymerization with a suitable comonomer (e.g., a diol or a diacid) to form polyesters or polyamides. The electron-deficient nature of the pyrazine ring could impart specific electronic and physical properties to the resulting polymer. Research has shown that pyrazine-based polymers can be synthesized and may exhibit interesting electronic properties, suggesting a potential, though currently theoretical, pathway for the inclusion of this specific pyrazine derivative in advanced materials. researchgate.net

Below is a table summarizing the potential reactions based on the chemistry of analogous compounds.

Interactive Data Table: Potential Reactions of this compound

| Reaction Type | Reactant(s) | Potential Product(s) | Conditions |

| Oxidation (Sulfur) | Mild Oxidizing Agent (e.g., H₂O₂) | 2,5-Dimethyl-3-(methylsulfinyl)pyrazine | Controlled temperature |

| Oxidation (Sulfur) | Strong Oxidizing Agent (e.g., m-CPBA) | 2,5-Dimethyl-3-(methylsulfonyl)pyrazine | Excess oxidant |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | This compound N-oxide | Stoichiometric control |

| Condensation | Aldehyde (e.g., Benzaldehyde) | Styryl-pyrazine derivative | Strong base (e.g., Potassium tert-butoxide) |

Comparative Research and Structure Activity Relationship Studies for Pyrazines

Structural and Molecular Differences with Related Pyrazines

The chemical identity and properties of a pyrazine (B50134) derivative are defined by the nature and position of the substituent groups attached to its core aromatic ring. The compound 2,5-Dimethyl-3-(methylsulfanyl)pyrazine possesses a unique combination of two electron-donating methyl groups and a sulfur-containing methylsulfanyl group. These substituents distinguish it from simpler alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), and other functionally substituted pyrazines.

The pyrazine ring itself is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. nih.gov This arrangement makes the ring electron-deficient compared to benzene (B151609). nih.gov The introduction of different substituent groups alters the molecule's size, polarity, and electron distribution. The table below compares the basic molecular properties of this compound with several related pyrazine compounds, highlighting the structural diversity within this chemical class.

Data sourced from NIST and PubChem databases. nih.govnist.govnih.govnist.gov

Impact of Substituent Variations on Chemical Reactivity and Properties

Substituents directly influence the electronic properties of the pyrazine ring, thereby affecting its chemical reactivity. The pyrazine ring is inherently electron-deficient due to the inductive effect of its two nitrogen atoms, which makes electrophilic aromatic substitution difficult unless activating groups are present. mdpi.com

Methyl Groups (-CH₃): The two methyl groups at the 2- and 5-positions in this compound are electron-donating groups. chemedx.org They increase the electron density of the aromatic ring through an inductive effect, which can help to activate the ring towards certain chemical reactions compared to unsubstituted pyrazine.

Exploration of Structure-Function Relationships within Pyrazine Derivatives

A primary function of many pyrazine derivatives, particularly those with alkyl, alkoxy, and alkylthio substitutions, is their role as potent aroma and flavor compounds. adv-bio.com The relationship between the molecular structure of a pyrazine and its sensory properties, especially its odor detection threshold, is a well-studied example of a structure-function relationship. africaresearchconnects.comnih.gov

Research has consistently shown that minor changes to the substituent groups on the pyrazine ring can lead to dramatic differences in both the perceived scent and the concentration at which it can be detected. researchgate.net Alkylthiopyrazines, the class to which this compound belongs, are known for possessing exceptionally low odor thresholds, meaning they can be detected at very small concentrations. researchgate.netresearchgate.net This high potency is a direct function of the sulfur-containing group.

The following table compares the odor detection thresholds of different classes of pyrazines, illustrating how the function (aroma potency) is tied to the molecular structure.

Data compiled from various sources on flavor chemistry. researchgate.netleffingwell.com

As the data indicates, the substitution of a methyl group with an ethyl group, or the introduction of an alkoxy or alkylthio group, can lower the odor threshold by several orders of magnitude. The extremely low threshold of the representative alkylthiopyrazine highlights the potent sensory impact imparted by the sulfur-containing substituent. This powerful structure-function relationship makes compounds like this compound significant contributors to the aroma profiles of various foods, even when present in trace amounts. researchgate.net Beyond flavor science, the specific electronic and structural features of substituted pyrazines also dictate their function in other areas, such as medicinal chemistry, where they can be designed to interact with specific biological targets. mdpi.comtandfonline.com

Future Research Directions and Unexplored Avenues

Advancements in Sustainable and Efficient Synthesis Methods

The current chemical synthesis routes for many pyrazine (B50134) derivatives often rely on traditional methods that may involve harsh reaction conditions and generate undesirable by-products. The future of chemical manufacturing is increasingly focused on green and sustainable practices, and the synthesis of 2,5-Dimethyl-3-(methylsulfanyl)pyrazine is a prime candidate for such innovations.

Future research will likely focus on the development of chemoenzymatic and biocatalytic methods. These approaches offer high selectivity and operate under mild conditions, reducing energy consumption and waste. For instance, the use of enzymes like aminotransferases for the synthesis of pyrazine precursors has shown promise. The development of robust enzymes that can facilitate the specific introduction of the methylsulfanyl group onto the pyrazine ring would be a significant breakthrough.

Moreover, the principles of green chemistry are being applied to the synthesis of sulfur-containing compounds, with a focus on using benign solvents like water or ethanol (B145695) and developing reusable catalysts. Microwave-assisted organic synthesis is another promising avenue that can significantly reduce reaction times and improve yields for heterocyclic compounds. The exploration of these green methodologies for the synthesis of this compound and related sulfur-containing pyrazines will be a key area of future research.

| Synthesis Approach | Potential Advantages | Research Focus |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced by-products. | Discovery and engineering of enzymes for specific C-S bond formation on the pyrazine ring. |

| Biocatalysis | Use of whole-cell systems for direct production from simple feedstocks. | Metabolic engineering of microorganisms to produce this compound. |

| Green Chemistry | Use of environmentally benign solvents, reduced energy consumption. | Application of water-based reactions and reusable catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Optimization of microwave parameters for the efficient synthesis of sulfur-containing pyrazines. |

Novel Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of the pyrazine ring make it an attractive building block for advanced materials. While the application of pyrazine derivatives in materials science is an emerging field, the potential for this compound in this area is largely unexplored.

Recent research has demonstrated the synthesis of biobased polyesters containing pyrazine units, highlighting the potential for creating sustainable polymers with unique thermal and mechanical properties. The incorporation of a sulfur-containing pyrazine like this compound into polymer chains could introduce novel functionalities. The sulfur atom could act as a site for cross-linking, metal coordination, or post-polymerization modification, leading to materials with tailored properties such as enhanced thermal stability, different optical properties, or specific affinities for certain molecules.

Furthermore, pyrazine-functionalized π-conjugated materials are being investigated for their applications in optoelectronics, including solar cells and light-emitting diodes. The electron-withdrawing nature of the pyrazine ring can be fine-tuned by substituents. The methylsulfanyl group in this compound could modulate the electronic properties of such materials in interesting ways. Future research could explore the synthesis of monomers derived from this compound and their polymerization to create novel conductive or light-emitting polymers.

| Potential Application Area | Rationale for Using this compound | Future Research Direction |

| Specialty Polymers | The sulfur atom can act as a functional handle for cross-linking or modification. | Synthesis and characterization of polyesters, polyamides, or polyurethanes incorporating the compound. |

| Conductive Polymers | The pyrazine ring is a good electron acceptor, and the methylsulfanyl group can influence electronic properties. | Design and synthesis of novel conjugated polymers for applications in organic electronics. |

| Metal-Organic Frameworks (MOFs) | The nitrogen and sulfur atoms can act as coordination sites for metal ions. | Exploration of its use as a linker for the construction of MOFs with unique catalytic or sorption properties. |

| Functional Coatings | Potential for creating surfaces with specific chemical or physical properties. | Investigation of its use in creating coatings with antimicrobial or specific sensory properties. |

Deeper Elucidation of Natural Biosynthetic Mechanisms

The identification of this compound as a natural product of the myxobacterium Chondromyces crocatus provides a unique opportunity to study the biosynthesis of sulfur-containing pyrazines. researchgate.net While the general biosynthetic pathway for the 2,5-dimethylpyrazine (B89654) core is understood to originate from amino acid precursors like L-threonine, the enzymatic machinery responsible for the introduction of the methylsulfanyl group is yet to be identified. nih.gov

Future research should focus on the genome and proteome of Chondromyces crocatus to identify candidate enzymes, such as methyltransferases or enzymes involved in sulfur metabolism, that could be responsible for this specific modification. The amino acid L-methionine is a likely donor of the methylsulfanyl group, as it plays a central role in cellular methylation and sulfur transfer reactions. nih.govnih.gov Isotopic labeling studies using labeled L-threonine and L-methionine could definitively trace the origin of the carbon, nitrogen, and sulfur atoms in the final molecule.

Understanding the biosynthetic pathway at a molecular level could enable the development of biotechnological production methods for this compound and other novel sulfur-containing pyrazines. This would be a sustainable alternative to chemical synthesis and could lead to the discovery of new enzymes with potential applications in biocatalysis.

| Research Question | Proposed Approach | Potential Outcome |

| What is the precursor for the methylsulfanyl group? | Isotopic labeling studies with 13C- and 34S-labeled methionine. | Confirmation of methionine as the sulfur and methyl donor. |

| Which enzymes are involved in the biosynthesis? | Genomic and proteomic analysis of Chondromyces crocatus, followed by gene knockout and heterologous expression studies. | Identification and characterization of the enzymes responsible for pyrazine ring formation and methylation/sulfur addition. |

| What is the sequence of biosynthetic steps? | In vitro reconstitution of the pathway with purified enzymes and substrates. | A detailed understanding of the reaction mechanism. |

| Can this pathway be engineered for biotechnological production? | Heterologous expression of the identified biosynthetic genes in a suitable host organism like E. coli or yeast. | Development of a sustainable and scalable production platform for this compound. |

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry and in silico modeling are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and guide experimental work. For this compound, these approaches hold significant promise for accelerating research and uncovering new applications.

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR models have been successfully applied to pyrazine derivatives to predict their sensory properties, such as odor thresholds. ijournalse.orgresearchgate.net Future work could involve developing specific QSPR models for sulfur-containing pyrazines to predict the flavor profiles of novel, yet-to-be-synthesized analogues. This would be invaluable for the targeted design of new flavor ingredients.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. ijournalse.org Such studies can help to understand its chemical behavior and to predict its suitability for applications in materials science. For example, DFT could be used to model the interaction of this molecule with metal surfaces or its electronic properties within a polymer matrix.

Furthermore, molecular docking simulations could be employed to explore potential biological activities. By docking the molecule into the active sites of various enzymes or receptors, it may be possible to identify potential therapeutic targets and guide the design of new bioactive compounds.

| Computational Method | Application for this compound | Potential Impact |

| QSAR/3D-QSPR | Prediction of odor and taste properties of novel analogues. | Accelerated discovery and design of new flavor and fragrance compounds. |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. | Guidance for the design of new materials with specific electronic or optical properties. |

| Molecular Docking | Screening for potential interactions with biological targets. | Identification of new leads for drug discovery or other bio-applications. |

| Molecular Dynamics (MD) Simulations | Understanding the conformational behavior and interactions in different environments (e.g., in solution or within a polymer). | Insights into its behavior at the molecular level, aiding in formulation and application design. |

Q & A

What are the primary synthetic routes for 2,5-Dimethyl-3-(methylsulfanyl)pyrazine in laboratory settings?

The compound is synthesized via Maillard reaction pathways under controlled thermal degradation of amino acids and reducing sugars. However, the addition of cysteine significantly reduces pyrazine yields due to competitive thiol group interactions, diverting precursors toward sulfur-containing heterocycles instead . Alternative methods include controlled pyrolysis of precursor mixtures (e.g., 1,2-diaminopropane and diketones) at 150–350°C, where heating rate and residence time critically influence yield. Rapid heating minimizes vaporization losses, preserving pyrazines in the solid phase, while slower rates promote secondary fragmentation . Solvent-based syntheses using hydrazine derivatives and α,β-keto compounds are also reported, with purification via silica gel chromatography .

Which spectroscopic and computational techniques are most effective for characterizing the structural and electronic features of this compound?

- Nuclear Magnetic Resonance (NMR) : Resolves methyl and methylsulfanyl substituents via H and C chemical shifts, with H-C HSQC confirming connectivity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies fragmentation patterns (e.g., m/z peaks for alkylpyrazines) and quantifies trace impurities .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles, though challenges arise from weak scattering of sulfur atoms .

- Multiconfiguration Time-Dependent Hartree (MCTDH) Simulations : Models vibronic coupling between S(n,π*) and S(π,π*) electronic states, predicting absorption spectra and non-radiative decay pathways .

How do electronic state interactions influence the photophysical properties of this pyrazine derivative?

Excitation to the S(π,π*) state induces ultrafast internal conversion to S(n,π*), mediated by strong vibronic coupling across all 24 vibrational modes. MCTDH simulations reveal symmetry-dependent mode selectivity, with out-of-plane bending modes (e.g., ν) dominating relaxation. Pressure-dependent fluorescence quenching in vapor phases demonstrates collisional energy transfer to triplet states, yielding phosphorescence at higher pressures . These dynamics are critical for applications in light-harvesting systems or sensors.

What experimental approaches are used to analyze its biological activity, such as angiogenesis inhibition?

- Chick Chorioallantoic Membrane (CAM) Assay : Quantifies anti-angiogenic effects by measuring vascular density after topical application. Picomolar doses inhibit mesodermal vessel migration and DNA synthesis, correlating with disrupted capillary plexus formation .

- Dose-Response Profiling : Differentiates potency among pyrazine analogs; 2,3-dimethylpyrazine shows nanomolar efficacy, while bulkier derivatives (e.g., 3-isobutyl) are less active due to steric hindrance .

- Behavioral Assays : Field studies in deer demonstrate avoidance responses (e.g., tail-flagging, flight) to pyrazine cocktails, mimicking predator-avoidance mechanisms .

How can researchers resolve contradictions in pyrazine formation data under varying thermal degradation conditions?

Discrepancies arise from competing reaction pathways:

- Cysteine Competition : Sulfur-containing amino acids suppress pyrazine formation by redirecting intermediates toward thiazoles .

- Heating Rate Effects : Fast pyrolysis (≥50°C/min) minimizes volatilization, increasing solid-phase pyrazine yields, while slower rates favor gas-phase losses or fragmentation .

- Atmosphere Control : Inert atmospheres (N) reduce oxidative degradation, whereas aerobic conditions promote ketone and aldehyde byproducts.

Statistical design of experiments (DoE) with multivariate analysis (e.g., PCA) isolates dominant variables .

What methodologies are employed to study its coordination chemistry and magnetic properties in metal-organic frameworks (MOFs)?

- Redox-Active Coordination : Cr(II) complexes with pyrazine ligands undergo electron transfer to form Cr(III)-pyrazine networks, enhancing conductivity (σ ≈ 10 S/cm) and ferrimagnetic ordering (T = 55 K). XANES and SQUID magnetometry validate metal-ligand charge transfer .

- Aurophilic Interactions : Au(CN)_2$$^- bridges in M(pyrazine)[Au(CN)] (M = Cu, Ni, Co) create 3D interpenetrated nets, with IR spectroscopy (ν ≈ 2150–2200 cm) confirming cyanide coordination. Magnetic susceptibility reveals antiferromagnetic coupling in Co analogs .

How does the compound’s structure-activity relationship (SAR) influence its role in ecological interactions?

- Alkyl Chain Effects : 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine acts as a phasmid insect defense metabolite , with longer alkyl chains enhancing volatility and predator deterrence .

- Methoxy vs. Methylsulfanyl Groups : Methoxy derivatives (e.g., 3-isopropyl-2-methoxypyrazine) attract pollinators via floral mimicry, while methylsulfanyl groups may enhance soil persistence for nematode attraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.